molecular formula C4H7B B1329624 1-Butene, 2-bromo- CAS No. 23074-36-4

1-Butene, 2-bromo-

Cat. No. B1329624
CAS RN: 23074-36-4
M. Wt: 135 g/mol
InChI Key: HQMXRIGBXOFKIU-UHFFFAOYSA-N
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Description

1-Butene, 2-bromo-, also known as 2-bromo-1-butene, is a halogenated hydrocarbon that has been the subject of various studies due to its utility in organic synthesis. It serves as a versatile intermediate for constructing more complex molecules through various chemical reactions and transformations.

Synthesis Analysis

The synthesis of 2-bromo-1-butene derivatives has been explored through different methods. For instance, 2-bromo-1,3-butadienes have been prepared from aldehydes in a three-step process and used in tandem Diels-Alder/transition metal cross-coupling reaction sequences, demonstrating their practicality as synthetic intermediates . Another approach involves the conversion of homoallylic trichloroacetimidates to 1-bromo-2-amino-3-butene derivatives using N-bromoacetamide, which proceeds through a domino bromo-cyclization and elimination pathway . Efficient procedures for synthesizing 1-bromo-1,3-butadiene and 2-bromo-1,3-butadiene have also been reported, with the latter obtained by reacting vinylacetylene with concentrated aqueous hydrogen bromide and copper(I) bromide .

Molecular Structure Analysis

The molecular structure of related brominated butenes has been investigated using techniques such as single-crystal X-ray analysis and electron diffraction. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane, a related compound, was determined to have a gauche-trans-gauche conformation . The structure of 1-bromo-3-methyl-2-butene was studied, revealing that the major component in the vapor phase consists of the gauche conformer .

Chemical Reactions Analysis

2-Bromo-1-butene and its derivatives participate in various chemical reactions. They have been used in Diels-Alder cycloadditions with good endo diastereoselectivity, followed by Stille and Suzuki cross-couplings . The compound has also been used for γ-syn-selective carbonyl allylation with tin(II) iodide and tetrabutylammonium bromide, yielding syn-2-methyl-3-buten-1-ols . Additionally, 2-bromo-3-(tri-n-butylstannyl)-1-propene, a derivative, has been characterized for its reactivity in SE' reactions with aldehydes and radical reactions with α-bromocarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-butene derivatives are influenced by their molecular structure and the presence of the bromine atom. The electrochemical reduction of 1-bromo-2-butene has been studied, showing two consecutive one-electron reduction processes, with the cleavage of the carbon-bromo bond being the rate-determining step . The reactivity of these compounds in various chemical reactions highlights their potential as building blocks in organic synthesis, with the bromine atom playing a crucial role in their chemical behavior .

Scientific Research Applications

1. Synthesis and Catalysis

1-Butene, 2-bromo- serves as an effective substrate in tandem Diels-Alder/transition metal cross-coupling reaction sequences. These processes are characterized by high yields and good endo diastereoselectivity, with subsequent Stille and Suzuki cross-couplings performed under standard conditions yielding good results. The bromine substituent acts as both a cycloaddition directing group and cross-coupling nucleofuge, streamlining the reaction sequence and controlling alkene regiochemistry (Choi et al., 2020).

2. Olefin Dimerization

In the context of olefin dimerization, 1-Butene, 2-bromo- has been studied with zeolite-supported Ni2+ catalysts. These catalysts facilitate the dimerization of 1-butene to n-octenes and methylheptenes with high selectivity, influenced by the isomerization of 1-butene to 2-butene (Ehrmaier et al., 2018).

3. Production of Butene-1

Butene-1, derived from 1-Butene, 2-bromo-, is a critical co-monomer in the production of high-density and linear low-density polyethylene. Research focuses on the ethylene dimerization technique, emphasizing the enhancement of Butene-1 selectivity using different catalysts and the operational processes used to minimize fouling (Alenezi et al., 2019).

4. Combustion and Flame Analysis

The low-temperature oxidation of 1-butene, an intermediate in the combustion of various hydrocarbon fuels, is crucial for understanding ignition and combustion processes. Research on 1-butene oxidation helps in addressing discrepancies between experimental and simulation data, particularly in the low-temperature regime (B. Chen et al., 2020).

5. Molecular Organometallic Chemistry

Solid-state molecular organometallic chemistry involving 1-butene demonstrates its use in the efficient isomerization of 1-butene to 2-butenes under flow-reactor conditions. These reactions are significant in the context of industrial chemistry and are performed at room temperature and pressure (Martı́nez-Martı́nez et al., 2020).

6. Synthesis of Organic Compounds

1-Butene, 2-bromo-, is utilized in the synthesis of various organic compounds, including 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. This process highlights the significance of 1,3-butadienes as precursors in synthetic chemistry and biochemistry (Li et al., 2020).

Safety And Hazards

“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

2-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXRIGBXOFKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066853
Record name 1-Butene, 2-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butene, 2-bromo-

CAS RN

23074-36-4
Record name 2-Bromo-1-butene
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Record name 1-Butene, 2-bromo-
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Record name 1-Butene, 2-bromo-
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Record name 1-Butene, 2-bromo-
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Record name 2-bromobut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SG Lias, P Ausloos - International journal of mass spectrometry and ion …, 1987 - Elsevier
The proton affinities of 1,3-butadiene and 2-butyne have been derived from equilibrium constant determinations to be 190 ± 1 and 188 ± 1 kcal mol −1 , respectively. Based on these …
Number of citations: 17 www.sciencedirect.com
RN Patel - Catalysis of Organic Reactions, 2020 - taylorfrancis.com
The extensive range of biotransformation catalyzed by aerobic C1 utilizing (methane, methanol) organisms, methanotrophs, has opened up the possibility of their exploitation for …
Number of citations: 3 www.taylorfrancis.com
CT Hou - Methylotrophs: Microbiology. Biochemistry and …, 2018 - api.taylorfrancis.com
Methylotrophic bacteria are recognized by their ability to use, as sole carbon and energy sources for growth, compounds that contain no carbon-carbon bonds and to assimilate carbon …
Number of citations: 24 api.taylorfrancis.com
RM Noyes, WA Noyes, H Steinmetz - Journal of the American …, 1950 - ACS Publications
Results The vapor pressure data appear in Table I. Other points determined for cw-dibromoethylene fit the calculated relation equally well. Two addi-tional runs were made …
Number of citations: 18 pubs.acs.org

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